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molecular formula C10H11ClO2 B7883309 1-(3-Formylphenoxy)-3-chloropropane

1-(3-Formylphenoxy)-3-chloropropane

Cat. No. B7883309
M. Wt: 198.64 g/mol
InChI Key: IXNHDPVJSRAWGR-UHFFFAOYSA-N
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Patent
US04927968

Procedure details

A mixture of 3-hydroxybenzaldehyde (183.2 g, 1.5 moles), 1-bromo-3-chloropropane (167 mL, 1.58 moles), potassium carbonate (450 g) and acetonitrile (2.2 L) was heated at reflux temperature with good stirring. After 17 hours, the reaction mixture was cooled to ambient temperature and filtered. The filtrate was evaporated under reduced pressure and the residue was dried in vacuo to give 290.4 g (97%) of 1-(3-formylphenoxy)-3-chloropropane.
Quantity
183.2 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Br[CH2:11][CH2:12][CH2:13][Cl:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:11][CH2:12][CH2:13][Cl:14])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
183.2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
167 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
450 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.2 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature with good stirring
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=O)C=1C=C(OCCCCl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 290.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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